molecular formula C11H14BrNO2S B6198528 [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one CAS No. 2680531-74-0

[(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one

Cat. No.: B6198528
CAS No.: 2680531-74-0
M. Wt: 304.2
InChI Key:
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Description

[(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one is a chemical compound characterized by its unique structure, which includes a bromophenyl group, an oxan-4-yl group, and an imino-lambda6-sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with oxan-4-one in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

3-bromophenylamine+oxan-4-oneThis compound\text{3-bromophenylamine} + \text{oxan-4-one} \rightarrow \text{this compound} 3-bromophenylamine+oxan-4-one→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Scientific Research Applications

[(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

[(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:

    [(3-chlorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a chlorine atom instead of bromine.

    [(3-fluorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a fluorine atom instead of bromine.

    [(3-methylphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

2680531-74-0

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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